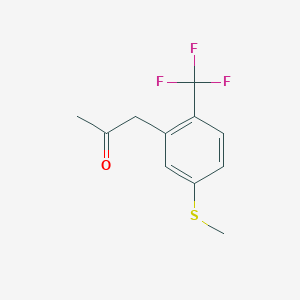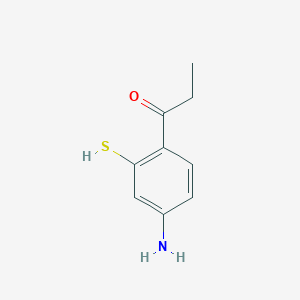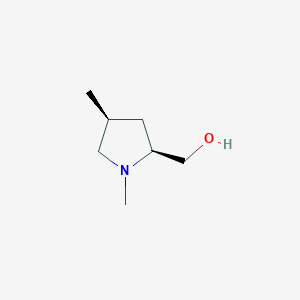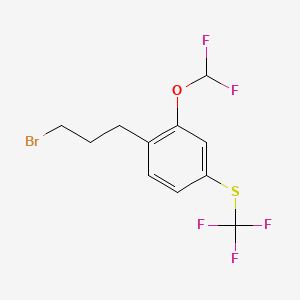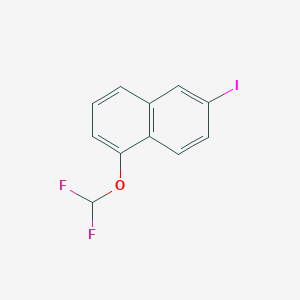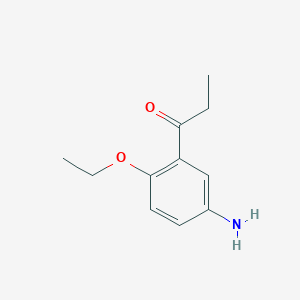
1-(5-Amino-2-ethoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Amino-2-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is characterized by the presence of an amino group, an ethoxy group, and a propanone moiety attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-ethoxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde and nitroethane.
Condensation Reaction: The first step involves a condensation reaction between 2-ethoxybenzaldehyde and nitroethane in the presence of a base such as sodium ethoxide. This reaction forms 1-(2-ethoxyphenyl)-2-nitropropene.
Reduction: The nitro group in 1-(2-ethoxyphenyl)-2-nitropropene is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. This step yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(5-Amino-2-ethoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, secondary amines
科学的研究の応用
1-(5-Amino-2-ethoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(5-Amino-2-ethoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, while the ethoxy group may influence the compound’s solubility and membrane permeability. The propanone moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
1-(5-Amino-2-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(5-Amino-2-hydroxyphenyl)propan-1-one: Contains a hydroxy group instead of an ethoxy group.
1-(5-Amino-2-chlorophenyl)propan-1-one: Contains a chloro group instead of an ethoxy group.
Uniqueness
1-(5-Amino-2-ethoxyphenyl)propan-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. The ethoxy group may enhance the compound’s solubility in organic solvents and affect its interactions with biological targets.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
1-(5-amino-2-ethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-3-10(13)9-7-8(12)5-6-11(9)14-4-2/h5-7H,3-4,12H2,1-2H3 |
InChIキー |
QHQPCDNVCPOFLG-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=CC(=C1)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


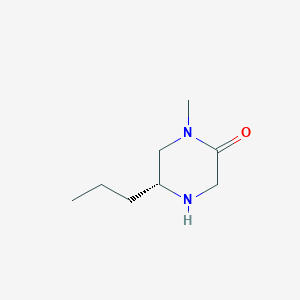
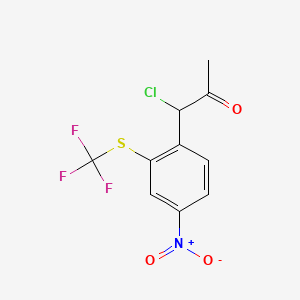
palladium(II)](/img/structure/B14043709.png)

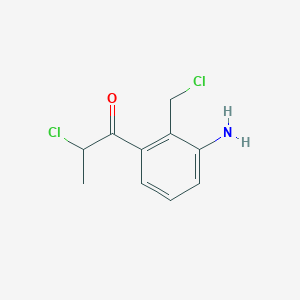
![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B14043734.png)
![2-Tert-butyl 7-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B14043742.png)
